molecular formula C23H18ClNO2 B14858222 7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline

7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline

Cat. No.: B14858222
M. Wt: 375.8 g/mol
InChI Key: FCEIZYVEVGNSIX-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are significant due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated synthesis can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Benzyl alcohol with K2CO3 in DMF.

Major Products Formed

Scientific Research Applications

7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline involves:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)quinoline: Lacks the benzyloxy and chloro substituents.

    7-(Benzyloxy)-2-chloroquinoline: Lacks the 4-methoxyphenyl group.

    2-Chloro-3-(4-methoxyphenyl)quinoline: Lacks the benzyloxy group.

Uniqueness

7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline is unique due to the presence of both benzyloxy and 4-methoxyphenyl groups, which enhance its biological activity and specificity compared to other quinoline derivatives .

Properties

Molecular Formula

C23H18ClNO2

Molecular Weight

375.8 g/mol

IUPAC Name

2-chloro-3-(4-methoxyphenyl)-7-phenylmethoxyquinoline

InChI

InChI=1S/C23H18ClNO2/c1-26-19-10-7-17(8-11-19)21-13-18-9-12-20(14-22(18)25-23(21)24)27-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

FCEIZYVEVGNSIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)OCC4=CC=CC=C4)Cl

Origin of Product

United States

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